molecular formula C13H13NO3S3 B2410509 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide CAS No. 1421508-49-7

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2410509
CAS No.: 1421508-49-7
M. Wt: 327.43
InChI Key: MZHZZQPHYCTUJT-UHFFFAOYSA-N
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Description

N-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide is a synthetic compound of significant research interest due to its hybrid structure, incorporating multiple bioactive motifs. Its molecular architecture features a bithiophene core functionalized with a carbonyl linker and a cyclopropanesulfonamide group. This specific arrangement is designed for investigations in medicinal chemistry and agrochemical research. The thiophene moiety is a well-established privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibiting properties . The inclusion of a sulfonamide group is a common strategy in the development of enzyme inhibitors, as seen in potent 5-lipoxygenase inhibitors based on N-substituted thiophene-2-alkylsulfonamides and novel antibacterial 5-bromo-N-alkylthiophene-2-sulfonamides active against resistant bacterial strains . Furthermore, the fusion of a thiophene unit with a carboxamide linker has proven highly effective in creating potent fungicidal agents, as demonstrated by N-(thiophen-2-yl)nicotinamide derivatives that show excellent activity against cucumber downy mildew . Consequently, this compound serves as a versatile chemical scaffold for developing new therapeutic and agrochemical agents, particularly for probing enzyme inhibition and combating resistant pathogens. Its primary research value lies in its potential as a key intermediate or lead compound for further structural optimization and biological evaluation in these fields.

Properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S3/c15-13(11-2-1-7-18-11)12-6-3-9(19-12)8-14-20(16,17)10-4-5-10/h1-3,6-7,10,14H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHZZQPHYCTUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide typically involves the condensation of thiophene derivatives with cyclopropanesulfonamide. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions to form the thiophene ring system.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in scaling up the synthesis of these compounds for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : The sulfonamide group in the compound exhibits antibacterial properties by inhibiting bacterial dihydropteroate synthase (DHPS), crucial for folate biosynthesis. This inhibition disrupts nucleic acid and protein synthesis in bacteria.
    • Antitumor Activity : Thiophene derivatives have shown promise in cancer treatment. Research indicates that modifications to the thiophene ring can enhance activity against various tumor types, potentially inducing apoptosis in cancer cells.
    • Anticoagulant Effects : Similar compounds have demonstrated potential as inhibitors of factor Xa, a key enzyme in the coagulation cascade, suggesting applications in treating thromboembolic disorders.
  • Chemical Synthesis
    • The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic organic chemistry.
  • Material Science
    • N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide can be explored in developing organic semiconductors and advanced materials due to its electronic properties derived from the thiophene moiety.

Antimicrobial Activity

A study evaluated the efficacy of thiophene-benzenesulfonamide derivatives against multidrug-resistant strains of Mycobacterium tuberculosis. Compound 17b, structurally similar to this compound, exhibited potent in vitro activity with an MIC of 0.10 μg/mL, indicating its potential as a lead compound for further development against tuberculosis.

Cancer Research

Research into the anticancer properties of thiophene-based compounds indicated that specific substitutions on the thiophene ring could enhance activity against various cancer cell lines. Compounds with tailored modifications demonstrated improved selectivity and potency against human breast cancer cells (MCF-7), showcasing significant cytotoxic effects.

Thromboembolic Disorders

In preclinical models, compounds similar to this compound showed significant anticoagulant effects. These findings provide a foundation for potential therapeutic use in conditions such as myocardial infarction and stroke.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide is unique due to its specific combination of a thiophene ring system with a cyclopropanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.

Biological Activity

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of two thiophene rings linked through a cyclopropanesulfonamide moiety. This structural configuration contributes to its distinctive chemical reactivity and biological activity.

Property Value
Molecular FormulaC₁₃H₁₃N₃O₂S₃
Molecular Weight325.43 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot determined

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound exhibits its anticancer effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, particularly targeting the VEGFR-2 and EGFR pathways .
    • Molecular docking studies suggest that the compound binds effectively to the active sites of these receptors, disrupting their function.
  • Case Studies :
    • A study conducted on HCT-116 colorectal cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity .
    • Further investigations showed that it induces apoptosis via caspase activation, highlighting its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity.

  • Target Pathogens :
    • The compound has been tested against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, which are known for their resistance to conventional antibiotics .
  • Efficacy :
    • Preliminary results indicate that it possesses broad-spectrum antimicrobial properties, inhibiting bacterial growth at low concentrations (MIC values ranging from 10 to 50 µg/mL).

In Vitro Studies

A comprehensive analysis of the biological activity was performed through various in vitro assays:

Assay Type Cell Line IC50 (µM) Effect Observed
MTT AssayHCT-11615Significant reduction in viability
Apoptosis AssayHeLa20Induction of apoptotic markers
Antimicrobial AssayKlebsiella pneumoniae30Inhibition of growth

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins:

Target Protein Binding Affinity (kcal/mol) Key Interactions
VEGFR-2-9.85H-bonds with Cysteine919 and Glutamate885
EGFR-8.75Hydrophobic interactions with Leucine1035

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Thiophene functionalization : Introduce the carbonyl group to the thiophene ring via Friedel-Crafts acylation or palladium-catalyzed carbonylation (e.g., using CO gas) .
  • Methylation and coupling : Attach the second thiophene unit via a methylene bridge using alkylation or coupling reagents like DCC (dicyclohexylcarbodiimide) .
  • Cyclopropane sulfonamide incorporation : React the intermediate with cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Optimization : Yield improvements often require inert atmospheres (N₂/Ar), controlled temperatures (0–25°C for sensitive steps), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the thiophene substitution pattern, cyclopropane ring integrity, and sulfonamide connectivity. Aromatic protons appear at δ 6.8–7.5 ppm, while cyclopropane protons resonate as a multiplet near δ 1.0–1.5 ppm .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments, such as the loss of SO₂ (~64 Da) from the sulfonamide group .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) to calculate frontier orbitals (HOMO/LUMO), which predict reactivity and charge transfer. For example, the thiophene carbonyl group may act as an electron-withdrawing moiety, influencing nucleophilic attack sites .
  • Molecular Electrostatic Potential (MEP) Maps : Identify regions of electrophilic/nucleophilic reactivity, crucial for understanding interactions with biological targets .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation effects on stability and solubility .

Q. How can contradictory biological activity data be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Dose-Response Assays : Re-evaluate activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Orthogonal Assays : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) alongside cell-based assays .
  • Comparative SAR : Compare with analogs (e.g., replacing cyclopropane with cyclohexane) to isolate the sulfonamide’s role in activity. For example, highlights thiophene sulfonamides with varied substituents showing divergent antimicrobial profiles .

Q. What strategies optimize crystallographic characterization of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation in solvent mixtures (e.g., ethanol/dichloromethane) to enhance crystal quality. demonstrates success with similar sulfonamides .
  • X-ray Diffraction : Collect high-resolution data (≤1.0 Å) to resolve cyclopropane ring puckering and sulfonamide torsion angles. Refinement software like SHELXL ( ) can model disorder in flexible groups .
  • Validation : Cross-check with DFT-calculated bond lengths/angles to confirm structural accuracy .

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